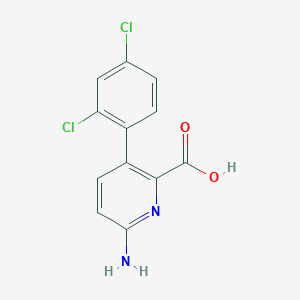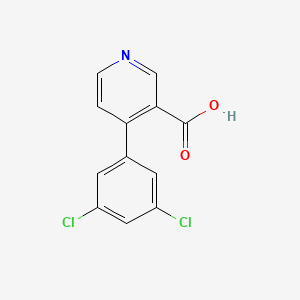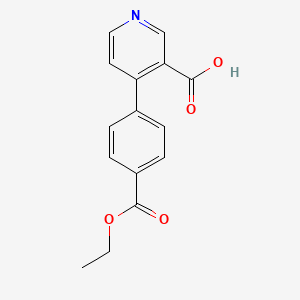![molecular formula C15H14N2O3 B6415293 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-90-9](/img/structure/B6415293.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid (4-DMAPA) is an organic compound belonging to the class of compounds known as nicotinic acid derivatives. It is a derivative of nicotinic acid and is used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. 4-DMAPA has a variety of applications in the field of science and technology, including its use in the synthesis of organic compounds, as an intermediate in the synthesis of drugs, and as a reagent in biochemical and physiological studies.
Mechanism of Action
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are hormone-like substances that are involved in a variety of physiological processes, including inflammation, blood clotting, and the regulation of blood pressure. By inhibiting the enzyme cyclooxygenase, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can reduce the production of prostaglandins and thus reduce the symptoms of inflammation.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain associated with arthritis, as well as to reduce the risk of heart disease. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-cancer properties and to reduce the risk of stroke.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are a variety of potential future directions for the use of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. For example, further research could be conducted on its potential use as a drug in the treatment of various diseases, such as cancer and arthritis. Additionally, further research could be conducted on its potential use as a reagent in the synthesis of organic compounds. Additionally, further research could be conducted on its potential use as an intermediate in the synthesis of drugs and dyes. Finally, further research could be conducted on its potential use in the development of new biochemical and physiological studies.
Synthesis Methods
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized through a variety of methods, including the reaction of nicotinic acid with dimethylaminocarbonyl chloride, the reaction of nicotinic acid with dimethylaminocarbonyl bromide, and the reaction of nicotinic acid with dimethylaminocarbonyl iodide. The most common method of synthesis is the reaction of nicotinic acid with dimethylaminocarbonyl chloride, which yields 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% as the product.
Scientific Research Applications
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is used as a reagent in biochemical and physiological studies, as well as in the synthesis of organic compounds. It is used as a reagent in the synthesis of drugs, such as anticonvulsants, anti-inflammatory drugs, and antiviral drugs. It is also used in the synthesis of dyes, such as indigo and indigo carmine. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is used in the synthesis of organic compounds, such as esters, amides, and nitriles.
properties
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-16-9-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMQHCVSOGKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692696 |
Source


|
| Record name | 4-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid | |
CAS RN |
1261913-90-9 |
Source


|
| Record name | 4-[3-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415291.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415304.png)
![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415307.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415314.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415317.png)
